molecular formula C20H19N5O3S B2676072 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 894047-98-4

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2676072
CAS No.: 894047-98-4
M. Wt: 409.46
InChI Key: YWXCFNBOXRYIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [2] . Its primary research value lies in the investigation of B-cell mediated diseases, making it a crucial tool for studying autoimmune conditions such as rheumatoid arthritis and lupus, as well as hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [3] . By effectively blocking BTK-mediated signaling, this inhibitor allows researchers to probe the mechanisms of B-cell activation, proliferation, and survival, providing critical insights for the development of novel targeted therapeutics [1] .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-27-15-6-4-14(5-7-15)10-11-21-19(26)13-29-20-23-22-18-9-8-16(24-25(18)20)17-3-2-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCFNBOXRYIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that incorporates various heterocyclic rings, including furan, triazole, and pyridazine. These structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

The presence of multiple functional groups allows for diverse interactions with biological targets. The furan and triazole moieties are known for their significant biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The specific activities of This compound may include:

  • Antimicrobial Activity : Compounds containing furan and triazole rings have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Similar triazolo-pyridazine derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms such as tubulin polymerization inhibition.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazineFuran and triazoleAntimicrobialSimpler structure
N-(5-methylthiadiazolyl)acetamideThiadiazole instead of triazoleAntifungalDifferent heterocyclic component
6-(pyridinyl)[1,2,4]triazolo[4,3-b]pyridazinePyridine instead of furanAnticancerVariability in ring composition

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For instance:

  • Anticancer Mechanism : Similar compounds have been shown to bind to the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism is critical for inducing apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antiproliferative Studies : A study on triazolo-pyridazine derivatives demonstrated significant antiproliferative effects against various cancer cell lines (SGC-7901, A549, HT-1080), with IC50 values ranging from 0.008 to 0.014 μM for the most active compound .
  • Antimicrobial Efficacy : Research has indicated that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. In silico studies suggest favorable absorption and distribution characteristics typical of small organic molecules. However, detailed pharmacokinetic profiles remain to be established through experimental studies.

Comparison with Similar Compounds

Core Structure Influence

  • This may enhance target binding but reduce metabolic stability .
  • Quinazolinone derivatives (e.g., Compound 5 ) exhibit higher melting points (e.g., 269–315°C) due to hydrogen-bonding capabilities, suggesting improved crystallinity over triazolopyridazines.

Substituent Effects

  • 4-Methoxyphenethyl vs.
  • Thioether vs. Ether Linkages : Thioether-containing compounds (e.g., target compound) show superior anti-exudative activity compared to ether-linked derivatives (e.g., ), likely due to increased lipophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.